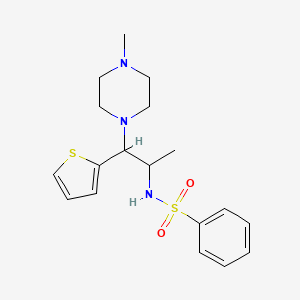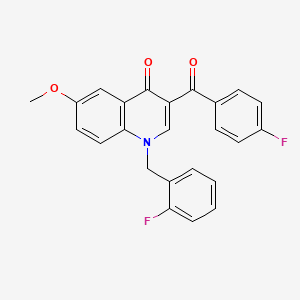
3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the quinoline family and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The compound is involved in synthetic chemistry research, where it acts as a precursor or intermediate in the creation of novel organic molecules. For instance, research has explored the synthesis of quinoline derivatives, which are known for their fluorescence properties and potential as bioactive molecules in drug discovery. These synthetic methodologies facilitate the development of new compounds with potential applications in biochemistry and medicine, particularly for studying biological systems and designing new therapeutic agents (Krapcho et al., 1995; Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Anticancer Evaluation
Another significant application area is the evaluation of antimicrobial and anticancer properties. Compounds structurally related to "3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one" have been synthesized and tested for their efficacy against various bacterial and cancer cell lines. For example, thiazolidin-4-one derivatives combined with quinazolinone showed promising results in in vitro antimicrobial and anticancer screenings, indicating the potential of such compounds in developing new treatments for infections and cancer (Deep et al., 2013).
Radiopharmaceutical Development
The compound's derivatives have also been explored for their utility in radiopharmaceuticals, which are critical in diagnostic imaging and targeted radiotherapy. Research into the radioiodination and biodistribution of benzo[g]quinazolin-4(3H)-one derivatives in tumor-bearing mice has provided insights into developing more potent radiopharmaceuticals for tumor targeting. This research highlights the compound's role in advancing nuclear medicine by contributing to the creation of new diagnostic and therapeutic agents (Al-Salahi et al., 2018).
Pharmacokinetics and Drug Development
Furthermore, studies on the pharmacokinetic properties of related quinazolinone derivatives aim to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Such research is pivotal in drug development, as it informs the optimization of drug candidates for enhanced efficacy, safety, and bioavailability. By examining the pharmacokinetics of these compounds, researchers can better predict their behavior in vivo, guiding the design of more effective therapeutic agents (Chang et al., 2016).
Propriétés
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-18-10-11-22-19(12-18)24(29)20(23(28)15-6-8-17(25)9-7-15)14-27(22)13-16-4-2-3-5-21(16)26/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFVFUHYRKPHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

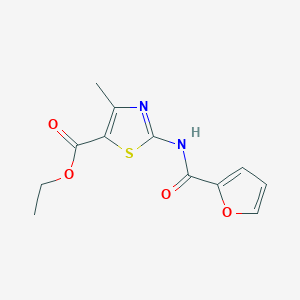
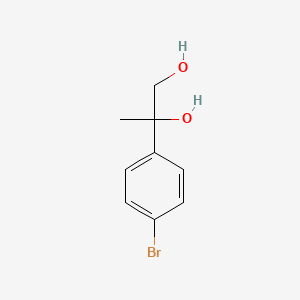
![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2361437.png)


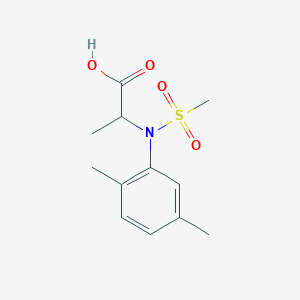
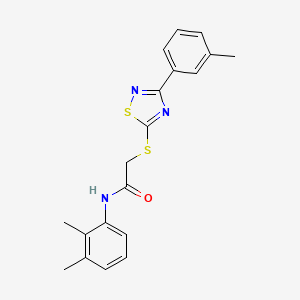
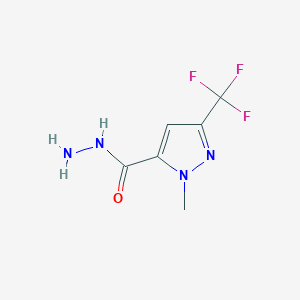
![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)
![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)

